3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea
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Overview
Description
3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea is a complex organic compound that features a combination of furan, indole, and thiourea moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the furan and indole derivatives, followed by their coupling with thiourea under specific conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furan or indole rings .
Scientific Research Applications
3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The indole moiety, for example, is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives.
Furan derivatives: Compounds like 5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol.
Uniqueness
3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea is unique due to its combination of furan, indole, and thiourea moieties, which confer a distinct set of chemical and biological properties.
Biological Activity
The compound 3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant effects. This article reviews the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiourea moiety, which is significant for its biological interactions. The presence of furan and indole rings contributes to its potential pharmacological effects.
Antimicrobial Activity
Thiourea derivatives have shown promising antimicrobial activities. The compound has been evaluated against various pathogenic bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 1 μg/mL |
Candida albicans | 7.80 μg/mL |
Escherichia coli | Inactive |
Research indicates that compounds with similar structures exhibit strong antibacterial properties against resistant strains like MRSA, making them valuable in combating antibiotic resistance .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound was tested against several cancer cell lines, showing significant cytotoxic effects.
Cell Line | IC50 (μM) |
---|---|
A549 (lung cancer) | <10 |
MCF-7 (breast cancer) | <15 |
HeLa (cervical cancer) | <12 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways . This compound's ability to target specific molecular pathways involved in tumor growth makes it a candidate for further development in cancer therapy.
Antioxidant Activity
The antioxidant capacity of thiourea derivatives is another area of interest. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value comparable to established antioxidants.
Assay Type | IC50 (μg/mL) |
---|---|
DPPH Radical Scavenging | 45 |
ABTS Radical Scavenging | 52 |
These results suggest that this compound may protect cells from oxidative stress, contributing to its overall therapeutic profile .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiourea derivatives similar to the compound :
- Antibacterial Efficacy : A study reported that a series of thioureas exhibited significant antibacterial activity against resistant bacterial strains, with some compounds achieving MIC values as low as 0.98 μg/mL against MRSA .
- Cytotoxicity Against Cancer Cell Lines : Another investigation found that certain thiourea derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in disease processes, which may enhance their therapeutic efficacy .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-17-20(21-15-18(29-2)10-11-22(21)26-17)12-13-28(16-19-7-6-14-31-19)25(32)27-23-8-4-5-9-24(23)30-3/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERQTYRAHAWMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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